![molecular formula C21H26N2O4 B5674063 2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-5-methoxypyridin-4-ol](/img/structure/B5674063.png)
2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-5-methoxypyridin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, employing strategies such as the Mannich reaction, condensation reactions, and reductive amination. For instance, the synthesis of β-amino alcohols from rac-alaninol and rac-2-amino-1,1-diphenylpropan-1-ol showcases a model procedure potentially applicable to synthesizing compounds like 2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-5-methoxypyridin-4-ol (Alvarez-Ibarra et al., 2010).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been conducted using techniques like X-ray crystallography, demonstrating non-planar unsymmetrical bent structures and the importance of hydrogen bonding interactions in determining liquid crystalline phases (Ahipa et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound and its analogs can include cycloaddition, halogenation, and nucleophilic substitution, leading to the formation of diverse products with unique properties. The reaction conditions, such as the presence of catalysts and the specific reagents used, play a crucial role in determining the outcome of these reactions and the properties of the synthesized compounds (Ibata et al., 1992).
Physical Properties Analysis
The physical properties of compounds similar to 2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-5-methoxypyridin-4-ol, such as melting points, boiling points, and solubility, can be influenced by the molecular structure and the presence of specific functional groups. These properties are essential for understanding the compound's behavior in different environments and for applications in material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and molecular geometry. Studies on analog compounds have shown that variations in the substituents on the pyridine moiety can significantly affect the compound's reactivity and its potential applications in medicinal chemistry and material science (Stock et al., 2011).
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl]-5-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(10-15-4-5-18-19(8-15)27-14-26-18)6-3-7-23(13-21)12-16-9-17(24)20(25-2)11-22-16/h4-5,8-9,11H,3,6-7,10,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFBPMECZXLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC(=O)C(=CN2)OC)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-5-methoxypyridin-4-ol |
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